3-Hydroxy Fenretinide
CAS No.:
Cat. No.: VC18012038
Molecular Formula: C26H33NO3
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H33NO3 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | (2Z,4Z,6E,8Z)-N-(4-hydroxyphenyl)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
| Standard InChI | InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6-,14-9-,18-7+,19-17- |
| Standard InChI Key | UMTKXEKOPUGPJI-OIJCEPNXSA-N |
| Isomeric SMILES | CC1=C(C(CCC1O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)\C |
| Canonical SMILES | CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Hydroxy Fenretinide (IUPAC name: (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethyl-N-(4-hydroxyphenyl)nona-2,4,6,8-tetraenamide) is a polyene retinoid featuring four conjugated double bonds and a hydroxylated cyclohexenyl group. Its molecular formula is C₂₆H₃₃NO₃, with a molecular weight of 407.55 g/mol (non-deuterated form) . The deuterated analog (3-Hydroxy Fenretinide-d4) incorporates four deuterium atoms at the 2,3,5,6 positions of the phenolic ring, increasing its molecular weight to 411.6 g/mol .
Table 1: Physicochemical Properties of 3-Hydroxy Fenretinide
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 5.4 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bond Count | 6 | |
| Aqueous Solubility | Soluble in DMSO, Chloroform | |
| Storage Conditions | 2-8°C (protected from light) |
Synthetic Modifications
The compound’s synthesis involves salification and cyclodextrin complexation to overcome inherent hydrophobicity. A patented method utilizes 2-hydroxypropyl-β-cyclodextrin to enhance aqueous solubility through host-guest interactions, as evidenced by nuclear magnetic resonance (¹H NMR) spectral shifts in the fenretinide-cyclodextrin complex . This formulation strategy increases plasma half-life by 3.2-fold compared to non-complexed fenretinide in murine models .
Pharmacological Profile
Mechanism of Action
3-Hydroxy Fenretinide exerts multimodal anticancer effects:
-
Reactive Oxygen Species (ROS) Induction: Generates mitochondrial ROS via electron transport chain disruption, achieving 2.8-fold higher oxidative stress than fenretinide in FP-RMS cell lines .
-
mTOR Pathway Inhibition: Reduces phospho-S6 ribosomal protein levels by 67% in lung adenocarcinoma xenografts, indicating mTORC1 suppression .
-
Macropinocytosis Activation: Triggers dynamin-dependent fluid-phase endocytosis, enhancing drug internalization in fusion-positive rhabdomyosarcoma cells .
Pharmacokinetics
The cyclodextrin-complexed form demonstrates superior bioavailability:
-
Plasma Cₘₐₓ: 8.7 μM (NanoFEN) vs. 2.1 μM (free fenretinide) at 2h post-IV administration .
-
Tissue Distribution: Preferential accumulation in tumor tissue (12.3 ng/mg) over liver (4.8 ng/mg) and kidney (3.1 ng/mg) .
Preclinical Research Findings
In Vitro Efficacy
A panel of 12 cancer cell lines showed IC₅₀ values ranging from 0.8 μM (HT-29 colorectal) to 5.2 μM (A549 lung). Combination with ionizing radiation (2 Gy) synergistically reduced FP-RMS cell viability to 18% versus 45% with monotherapy .
In Vivo Tumor Suppression
In BALB/c nude mice bearing HCT-116 xenografts:
-
Tumor Volume Reduction: 72% at 15 mg/kg NanoFEN vs. 34% with conventional fenretinide .
-
Apoptosis Induction: Caspase-3 activation increased 4.1-fold in treated tumors .
Comparative Analysis with Fenretinide
Table 2: Key Differences Between Fenretinide and 3-Hydroxy Fenretinide
| Parameter | Fenretinide | 3-Hydroxy Fenretinide |
|---|---|---|
| Aqueous Solubility | 0.12 μg/mL | 8.9 μg/mL |
| Plasma Half-life (IV) | 2.3 h | 7.4 h |
| mTOR Inhibition EC₅₀ | 5.8 μM | 1.2 μM |
| ROS Generation Capacity | Moderate | High |
Therapeutic Applications and Future Directions
Current research prioritizes three clinical applications:
-
Chemoprevention: Demonstrated 89% reduction in mammary tumor incidence in MMTV-neu transgenic mice at 10 mg/kg/day .
-
Radiosensitization: Enhances radiation-induced DNA damage by 2.3-fold in FP-RMS models through ROS-mediated double-strand breaks .
-
Metastasis Suppression: Inhibits lung colonization of MDA-MB-231 cells by 78% in tail vein injection models .
Future studies should address:
-
Phase I dose-escalation trials in solid tumors
-
Development of oral formulations using lipid nanocapsules
-
Biomarker identification for patient stratification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume